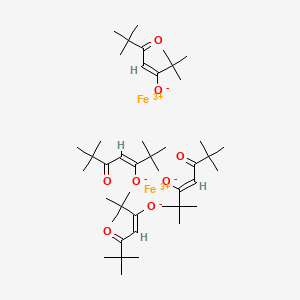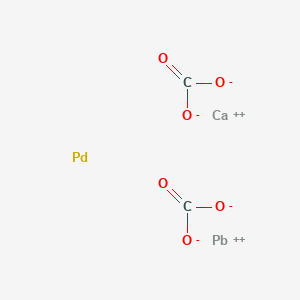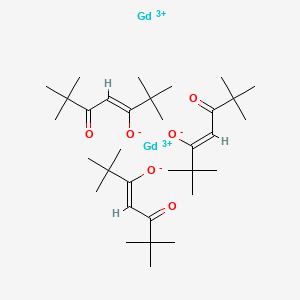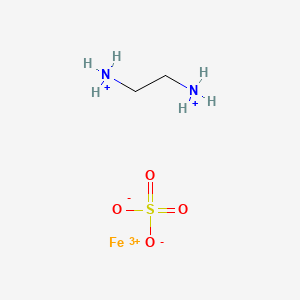
Iron(III) ethylenediammonium sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Iron(III) ethylenediammonium sulfate typically involves the reaction of iron(III) sulfate with ethylenediamine under controlled conditions. The reaction is carried out in an aqueous medium, where iron(III) sulfate is dissolved and then ethylenediamine is added slowly with constant stirring. The mixture is then heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Iron(III) ethylenediammonium sulfate undergoes various chemical reactions, including:
Oxidation: The iron(III) center can participate in redox reactions, where it can be reduced to iron(II) under suitable conditions.
Substitution: The ethylenediammonium ligands can be replaced by other ligands in coordination chemistry reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange reactions can be carried out using various amines or other coordinating ligands.
Major Products Formed
Oxidation: Reduction of iron(III) to iron(II) results in the formation of iron(II) complexes.
Substitution: Ligand exchange reactions yield new coordination compounds with different ligands.
Applications De Recherche Scientifique
Iron(III) ethylenediammonium sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various iron-containing compounds and coordination complexes.
Biology: The compound is studied for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Research is ongoing to explore its potential use in medical applications, such as iron supplementation and treatment of iron deficiency anemia.
Industry: It is used in various industrial processes, including catalysis and material science
Mécanisme D'action
The mechanism of action of Iron(III) ethylenediammonium sulfate involves its ability to donate or accept electrons due to the presence of iron in the +3 oxidation state. This property makes it an effective catalyst in redox reactions. In biological systems, the compound can interact with various molecular targets, including enzymes and proteins involved in iron metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iron(III) chloride (FeCl₃): Another iron(III) compound used in various chemical reactions and industrial processes.
Iron(III) nitrate (Fe(NO₃)₃): Used in similar applications, particularly in catalysis and material science.
Iron(III) sulfate (Fe₂(SO₄)₃): A common iron(III) salt with applications in water treatment and as a coagulant.
Uniqueness
Iron(III) ethylenediammonium sulfate is unique due to its specific coordination with ethylenediammonium, which imparts distinct chemical properties and reactivity compared to other iron(III) compounds. This uniqueness makes it valuable in specialized applications where specific coordination chemistry is required .
Propriétés
IUPAC Name |
2-azaniumylethylazanium;iron(3+);sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8N2.Fe.H2O4S/c3-1-2-4;;1-5(2,3)4/h1-4H2;;(H2,1,2,3,4)/q;+3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYQJNDEVYLLFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[NH3+])[NH3+].[O-]S(=O)(=O)[O-].[Fe+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H10FeN2O4S+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721258 |
Source


|
| Record name | 2-azaniumylethylazanium;iron(3+);sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113193-60-5 |
Source


|
| Record name | 2-azaniumylethylazanium;iron(3+);sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





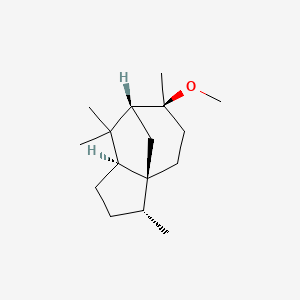
![(2,5-dioxopyrrolidin-1-yl) 8-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;hydrochloride](/img/structure/B8086027.png)
![(2S)-3-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-4-naphthalen-1-ylbutanoic acid](/img/structure/B8086042.png)
![(R)-N-[(1E)-1-(5-bromo-2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8086047.png)
